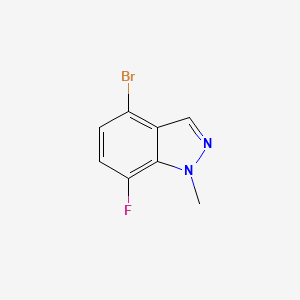

4-bromo-7-fluoro-1-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-7-fluoro-1-methyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 4-bromo-7-fluoro-1-methyl-1H-indazole involves several steps. The process starts with 3- fluoro-2-methylbenzene amine as raw material. Through bromination reaction, ring closure reaction, and deprotection reaction, the desired product is obtained . The reaction conditions are mild, the synthetic method is simple, and the synthesis path is short, making it suitable for large-scale industrial production .Molecular Structure Analysis

The molecular structure of 4-bromo-7-fluoro-1-methyl-1H-indazole is C8H6BRFN2 . It is a derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación

Antitumor Activity

Indazole derivatives, including 4-bromo-7-fluoro-1-methyl-1H-indazole, have found applications in the treatment of tumors . These compounds have shown promising results in inhibiting the growth of cancer cells.

Anti-HIV Activity

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from maturing and infecting other cells.

Anti-Inflammatory Activity

Indazole derivatives have demonstrated anti-inflammatory activity similar to that of phenylbutazone . They can be used to reduce inflammation and pain in the body .

Antidepressant Activity

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antidepressants . They can help to alleviate symptoms of depression by balancing chemicals in the brain.

Antibacterial Activity

Indazole derivatives show different biological activities such as antibacterial . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Antimicrobial Activity

Indazole derivatives have been found to have antimicrobial activities . They can inhibit the growth of microorganisms, which can be beneficial in treating various infections.

Contraceptive Activities

Indazole derivatives have found applications in contraceptive activities . They can be used to prevent pregnancy.

Safety and Hazards

While specific safety and hazard information for 4-bromo-7-fluoro-1-methyl-1H-indazole is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Mecanismo De Acción

Target of Action

It’s worth noting that indazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Biochemical Pathways

Indazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral infections, and various metabolic disorders .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Indazole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 4-bromo-7-fluoro-1-methyl-1H-indazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Propiedades

IUPAC Name |

4-bromo-7-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFPYZJYAULDHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-7-fluoro-1-methyl-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)